molecular formula C11H9F6NO B8701641 2,2,2-Trifluoro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide

2,2,2-Trifluoro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide

Cat. No. B8701641
M. Wt: 285.19 g/mol
InChI Key: GVNYFAWTACKXNV-UHFFFAOYSA-N
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Patent
US07307086B2

Procedure details

2,2,2-Trifluoro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide (4.00 g, 14 mmol) and paraformaldehyde (0.63 g) were combined in a flask and dissolved in acetic acid (11 mL). Sulfuric acid (11 mL) was added slowly. The mixture went from a cloudy solution to clear and an exothermic reaction was observed. After 40 min, the flask was lowered into an ice bath. The reaction was quenched with cold water and the resulting solution was extracted with EtOAc three times. The combined extracts were washed with water, saturated sodium bicarbonate and brine, dried (MgSO4), filtered, and concentrated to afford a yellow oil (4.1 g, 83%). MS calculated for C12H9F6NO: (M+H)+298; found 298.0.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]([NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=1)=[O:4].[CH2:20]=O.S(=O)(=O)(O)O>C(O)(=O)C>[F:1][C:2]([F:18])([F:19])[C:3]([N:5]1[CH2:6][CH2:7][C:8]2[C:13](=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[CH2:20]1)=[O:4]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(C(=O)NCCC1=CC=C(C=C1)C(F)(F)F)(F)F
Name
Quantity
0.63 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
CUSTOM
Type
CUSTOM
Details
the flask was lowered into an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with cold water
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with EtOAc three times
WASH
Type
WASH
Details
The combined extracts were washed with water, saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC(C(=O)N1CC2=CC(=CC=C2CC1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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